molecular formula C₁₂H₁₂N₂O₂ B1142562 7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione CAS No. 103494-98-0

7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione

Cat. No.: B1142562
CAS No.: 103494-98-0
M. Wt: 216.24
InChI Key:
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Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .


Synthesis Analysis

Quinazolines and quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They are synthesized via multi-step reactions .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been determined by methods such as X-ray crystallography . The 1 HNMR spectra of some quinazoline derivatives have revealed the presence of the methylene singlet signal at δ 4.48 ppm, along with an exchangeable OH at δ 6.50-6.52 ppm .


Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives have shown a diverse set of biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely depending on the specific derivative. For example, quinazoline is a yellow-colored compound, usually found in crystalline form .

Mechanism of Action

The mechanism of action of quinazoline derivatives is not fully understood and can vary depending on the specific derivative and its biological activity. For example, some quinazoline derivatives have been found to inhibit phosphodiesterase 7, a high-affinity cyclic AMP-specific phosphodiesterase expressed in immune and proinflammatory cells .

Future Directions

The future directions in the research of quinazoline derivatives include the development of novel classes of antibacterial agents due to the emergence of drug resistance . There is also interest in exploring the potential of these compounds to alleviate inflammation associated with many inflammatory diseases .

Properties

IUPAC Name

7,8,9,10-tetrahydro-4H-benzo[f]quinazoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11-10-8-4-2-1-3-7(8)5-6-9(10)13-12(16)14-11/h5-6H,1-4H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYCUGQJRSYEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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